molecular formula C5H5BrF2N2 B2743713 5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole CAS No. 2551118-95-5

5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole

Cat. No.: B2743713
CAS No.: 2551118-95-5
M. Wt: 211.01
InChI Key: UDLNUVMSWAMLHG-UHFFFAOYSA-N
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Description

5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole is a chemical compound with the molecular formula C5H5BrF2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole typically involves the bromination of 1-(difluoromethyl)-2-methylimidazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-(difluoromethyl)-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-3-9-2-4(6)10(3)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLNUVMSWAMLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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